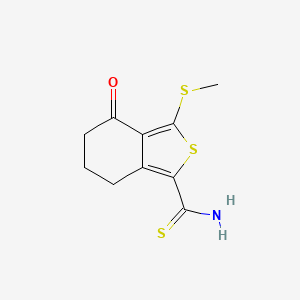

3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide

Descripción

Propiedades

IUPAC Name |

3-methylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS3/c1-14-10-7-5(3-2-4-6(7)12)8(15-10)9(11)13/h2-4H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUWALWIZVDMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C2C(=C(S1)C(=S)N)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384861 | |

| Record name | 3-(methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499771-14-1 | |

| Record name | 3-(methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzothiazole with methyl iodide to form the methylthio derivative. This intermediate is then subjected to cyclization with appropriate reagents to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or thiols can replace the methylthio group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the structure may play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a class of tetrahydrobenzo[b]thiophene derivatives, which are notable for their diverse functionalization and applications in medicinal and materials chemistry. Below is a comparative analysis with key analogs:

Ethyl 3-(Benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

- Molecular Formula : C₁₉H₂₀O₃S₂

- Key Features : Substituted with a benzylthio (-S-CH₂C₆H₅) group at position 3 and an ethyl ester (-COOEt) at position 1.

- Comparison: The benzylthio group enhances lipophilicity compared to the methylthio group in the target compound. The ester moiety (vs.

6,6-Dimethyl-3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile

- Molecular Formula: C₁₂H₁₃NOS₂

- Key Features: Features a cyano (-CN) group at position 1 and dimethyl substituents on the cyclohexene ring.

- Comparison: The cyano group increases electrophilicity, making this compound more reactive in nucleophilic addition reactions compared to the carbothioamide derivative. The dimethyl groups may sterically hinder interactions at the cyclohexene ring .

Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Molecular Formula: C₂₂H₂₅NO₅S

- Key Features: Contains an ethoxy-oxoethylamino side chain and a 4-hydroxyphenyl group.

- Comparison: The amino and hydroxyl groups introduce hydrogen-bonding capabilities, enhancing solubility in polar solvents.

Ethyl 2-[(4-Methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Molecular Formula: C₁₇H₂₁NO₅S

- Key Features: Substituted with a methoxy-oxobutanoyl side chain.

Research Findings and Functional Implications

- Synthetic Accessibility : The target compound and its analogs are synthesized via multi-component reactions, often involving thiol-ene chemistry or nucleophilic substitution. For example, the ethyl ester derivative (Section 2.3) was synthesized in HFIP solvent with a 22% yield .

- Structural Flexibility: Substituents like carbothioamide, cyano, and ester groups dictate reactivity. The carbothioamide group in the target compound may participate in hydrogen bonding, influencing crystal packing or biomolecular interactions .

Q & A

Q. What are the standard synthetic methodologies for preparing 3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a substituted cyclohexanone with malononitrile and elemental sulfur in ethanol, catalyzed by diethylamine. For example, describes a similar synthesis using 2-methylcyclohexanone, malononitrile, and sulfur under reflux, yielding 68% after purification . Multicomponent reactions, such as the Petasis reaction (e.g., combining aldehydes, boronic acids, and amines), can also be adapted for functionalized derivatives, as shown in for related tetrahydrobenzothiophenes .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (1H, 13C) to confirm substituent positions and hydrogen environments. and highlight detailed assignments for methyl, thiophene, and carbothioamide groups .

- X-ray crystallography for resolving molecular geometry and disorder (e.g., cyclohexene ring puckering in , refined using SHELXL ).

- Mass spectrometry (LC-MS/HRMS) to verify molecular weight and fragmentation patterns .

- IR spectroscopy to identify functional groups like C=O (1650–1750 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography address structural ambiguities, such as conformational disorder in the tetrahydrobenzothiophene core?

- Methodological Answer : Conformational disorder, often observed in cyclohexene rings, can be modeled using refinement software like SHELXL. In , C6 and C7 atoms were split into two sites with occupancy factors of 0.81 and 0.19, refined via the EADP command. The major conformer adopted a half-chair puckering, validated by Cremer-Pople coordinates ( ) . Displacement parameters (Uiso) and restraints (e.g., SIMU) ensure accurate disorder modeling without overfitting .

Q. How do hydrogen-bonding networks influence the solid-state packing of this compound, and how can they be systematically analyzed?

- Methodological Answer : Hydrogen bonds (N–H⋯N, N–H⋯S) can be quantified using graph-set analysis (Bernstein et al., ). For example, identified R₂²(12) dimer motifs and 20-membered macrocycles stabilized by N–H⋯N interactions. Software like Mercury or CrystalExplorer visualizes these networks, while statistical tools (e.g., Hirshfeld surfaces) quantify interaction contributions .

Q. How should researchers resolve contradictions in reported data, such as divergent melting points or NMR shifts for analogous compounds?

- Methodological Answer : Discrepancies may arise from polymorphism, solvent effects, or synthetic impurities. To address this:

- Reproduce synthesis : Use standardized protocols (e.g., ’s ethanol/dichloromethane recrystallization).

- Cross-validate data : Compare XRD () and DFT-calculated NMR shifts (if experimental data conflict).

- Control purity : Employ HPLC () or elemental analysis to rule out impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.